molecular formula C19H19ClN4O5S B2379173 N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 894029-18-6

N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Cat. No. B2379173
CAS RN: 894029-18-6
M. Wt: 450.89
InChI Key: PSHGHCCKPCZZLH-UHFFFAOYSA-N
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Description

The compound “N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of cyclic amine, and a sulfonyl group attached to an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the sulfonyl and acetamide groups .


Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and the reagents present. The amine and sulfonyl groups are both reactive and could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely have a relatively high boiling point due to the presence of polar sulfonyl and acetamide groups .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of various derivatives of this compound, with a focus on their structural elucidation through spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR. These studies aim to develop multifunctional molecules with potential biological activities by incorporating different functional moieties into the compound's structure (Nafeesa et al., 2017).

Antibacterial and Anti-enzymatic Potential

  • Certain derivatives have been evaluated for their antibacterial and anti-enzymatic potential, demonstrating significant activity against both gram-negative and gram-positive bacterial strains. This research highlights the compound's potential as a basis for developing new antibacterial agents (Nafeesa et al., 2017).

Vibrational Spectroscopic Analysis

  • Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, have been employed to obtain the vibrational signatures of derivatives, aiding in the confirmation of their structures. These studies contribute to a deeper understanding of the stereo-electronic interactions and stability of the compounds (Jenepha Mary et al., 2022).

Antimicrobial and Urease Inhibition Activities

  • Novel derivatives containing sulphonylacetamide groups have shown promising antibacterial and anti-urease activities. Such studies are crucial for the development of new therapeutic agents with dual functionalities (Noreen et al., 2015).

Theoretical Investigations and Molecular Docking

  • Theoretical investigations, including density functional theory (DFT) studies and molecular docking, have been conducted to explore the interaction mechanisms of derivatives with biological targets. These studies provide insights into the potential of these compounds as inhibitors against specific enzymes or receptors, offering a foundation for the development of targeted therapeutic agents (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonyl-containing compounds are used as inhibitors for various enzymes .

properties

IUPAC Name

N-[4-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O5S/c1-12(25)23-30(28,29)17-8-4-14(5-9-17)21-19(27)22-15-10-18(26)24(11-15)16-6-2-13(20)3-7-16/h2-9,15H,10-11H2,1H3,(H,23,25)(H2,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHGHCCKPCZZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

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